molecular formula C11H12N2O2S B460505 2-[(3-Cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]acetic acid CAS No. 317324-72-4

2-[(3-Cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]acetic acid

Cat. No.: B460505
CAS No.: 317324-72-4
M. Wt: 236.29g/mol
InChI Key: QPCNBFPZOZJIHO-UHFFFAOYSA-N
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Description

2-[(3-Cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]acetic acid is a chemical compound with the molecular formula C11H12N2O2S and a molecular weight of 236.29 g/mol It is characterized by the presence of a cyano group, a trimethylpyridine ring, and a sulfanylacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]acetic acid typically involves the reaction of 3-cyano-4,5,6-trimethylpyridine with a suitable thiol reagent under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent, such as ethanol . The resulting product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-[(3-Cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(3-Cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]acetic acid has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(3-Cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]acetic acid involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the sulfanyl group can form covalent bonds with thiol-containing enzymes or proteins. These interactions can modulate the activity of various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3-Cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]propanoic acid
  • 2-[(3-Cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]butanoic acid
  • 2-[(3-Cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]pentanoic acid

Uniqueness

2-[(3-Cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the cyano group and the trimethylpyridine ring enhances its potential for diverse applications in research and industry .

Properties

IUPAC Name

2-(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2S/c1-6-7(2)9(4-12)11(13-8(6)3)16-5-10(14)15/h5H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPCNBFPZOZJIHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(N=C1C)SCC(=O)O)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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